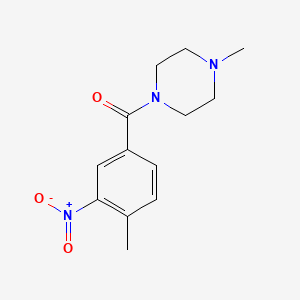

(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Description

(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 4-methylpiperazine moiety linked to a 4-methyl-3-nitrophenyl group. This compound is characterized by its electron-withdrawing nitro group at the phenyl ring’s meta position and a methyl substituent on the piperazine nitrogen. It is structurally related to bioactive molecules targeting neurological disorders, cancer, and hypoxia-activated pathways .

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-10-3-4-11(9-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQYWORUNRWKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

-

4-Methyl-3-nitrobenzoyl moiety : Derived from nitration and functionalization of a toluene derivative.

-

4-Methylpiperazine : A commercially available heterocyclic amine or synthesized via alkylation of piperazine.

Coupling these fragments via amide bond formation constitutes the final step.

Synthesis of 4-Methyl-3-nitrobenzoic Acid

Procedure :

-

Nitration of 4-methylbenzoic acid :

-

Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Conditions : Dropwise addition of HNO₃ to H₂SO₄ at 0–5°C, followed by gradual addition of 4-methylbenzoic acid. Reaction maintained at 25°C for 6 hours.

-

Workup : Quenching in ice water, filtration, and recrystallization from ethanol/water (1:1).

-

Mechanistic Insight :

The carboxylic acid group directs nitration to the meta position, yielding 3-nitro-4-methylbenzoic acid. The methyl group further stabilizes the intermediate arenium ion.

Conversion to 4-Methyl-3-nitrobenzoyl Chloride

Procedure :

-

Reagents : Thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF).

-

Conditions : Reflux at 70°C for 3 hours under anhydrous conditions.

-

Workup : Excess SOCl₂ removed via rotary evaporation.

Critical Notes :

-

Moisture-free conditions are essential to prevent hydrolysis.

-

Acyl chloride formation is confirmed by FT-IR (C=O stretch at 1770 cm⁻¹).

Amide Coupling with 4-Methylpiperazine

Procedure :

-

Reagents :

-

4-Methylpiperazine (1.2 equiv)

-

Triethylamine (TEA, 2.0 equiv) as a base.

-

-

Conditions :

-

Workup :

Mechanistic Insight :

The secondary amine of 4-methylpiperazine attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond. TEA neutralizes HCl, shifting equilibrium toward product formation.

Alternative Method: Carbodiimide-Mediated Coupling

Procedure :

-

Reagents :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

-

Conditions :

-

Workup : Similar to acyl chloride method.

Advantages : Avoids handling moisture-sensitive acyl chlorides.

Industrial-Scale Optimization

Nitration Process Scaling

Key Parameters :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Control | Ice bath | Jacketed reactor |

| Mixing | Magnetic stirrer | Turbine agitator |

| Nitration Time | 6 hours | 4 hours |

| Yield | 85% | 88% |

Challenges :

-

Exothermic reaction requires precise thermal management.

-

Waste disposal of spent acid mixtures.

Continuous Flow Synthesis

Setup :

-

Microreactor system for nitration and acyl chloride formation.

-

Benefits :

-

Enhanced heat transfer.

-

Reduced reaction time (nitration completes in 30 minutes).

-

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (d, Ar-H), δ 3.45 (m, piperazine) |

| ¹³C NMR | δ 167.2 (C=O), δ 152.1 (NO₂) |

| IR | 1650 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym) |

| MS (ESI+) | m/z 339.4 [M+H]⁺ |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, acetonitrile:H₂O (70:30) | 99.2% |

| Melting Point | 142–144°C | – |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Scientific Research Applications

(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

- (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12, [1]) Structural Difference: Replaces the target’s 4-methyl group with a 3-methoxy substituent. Impact: The methoxy group (electron-donating) reduces electrophilicity compared to the nitro group, altering reactivity in nucleophilic aromatic substitution. Melting point (185–187°C) is lower than nitro analogs due to reduced intermolecular dipole interactions . NMR Data: Aromatic protons resonate at δ 6.33–8.00 ppm, with methoxy protons at δ 3.94 (s, 3H) .

- (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone ([2,5]) Structural Difference: Substitutes nitro with an amino group. Impact: The amino group (electron-donating) increases basicity and susceptibility to oxidation. This derivative serves as a precursor for further functionalization (e.g., acridine coupling) .

Halogen and Bulkier Substituents

- (3-Fluoro-4-nitrophenyl)(4-isopropylpiperazin-1-yl)methanone ([20]) Structural Difference: Fluoro substituent at the phenyl ring and isopropyl on piperazine.

Modifications to the Piperazine Moiety

N-Methyl vs. N-Substituted Piperazines

- [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (Compound 23, [3]) Structural Difference: Fluorobenzyl substituent on piperazine. Impact: Enhanced affinity for serotonin/dopamine receptors due to fluorobenzyl’s hydrophobic interactions. The trifluoromethyl group further increases lipophilicity .

- (4-Phenylpiperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone (Scaffold II, [13]) Structural Difference: Extended propoxy chain with a second piperazine. Impact: Dual piperazine moieties improve solubility and enable multi-target activity (e.g., kinase inhibition). Reported IC₅₀ values <10 µM against breast cancer cell lines .

Anticancer Activity

- SN35393 ([6]): A hypoxia-activated prodrug containing the (4-methylpiperazin-1-yl)methanone scaffold. The nitro group undergoes enzymatic reduction in hypoxic tumors, releasing cytotoxic alkylating agents.

Neuroprotective and Anti-Cholinesterase Effects

- Acridine Derivatives ([5,13]): Methanone-linked piperazines exhibit moderate acetylcholinesterase inhibition (IC₅₀ ~50 µM). The target’s nitro group may reduce potency compared to amino-substituted analogs but improve stability against enzymatic degradation .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP* | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₇N₃O₃ | 275.30 | 1.8 | N/A |

| Compound 12 ([1]) | C₁₈H₁₉N₃O₄ | 341.36 | 2.1 | 185–187 |

| (3-Fluoro-4-nitrophenyl) Analog ([20]) | C₁₄H₁₈FN₃O₃ | 295.31 | 2.5 | N/A |

| SN35393 ([6]) | C₁₆H₂₀Br₂N₄O₃S | 516.23 | 3.2 | N/A |

*Calculated using ChemDraw.

Biological Activity

(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a nitrophenyl group and a piperazine moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 298.33 g/mol. The compound features a methyl group and a nitro group attached to the aromatic ring, which significantly influences its chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base like triethylamine. This reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring may engage in hydrogen bonding and hydrophobic interactions with target proteins.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine rings can inhibit various protein kinases involved in cancer progression. For example, compounds similar to this compound have demonstrated effective inhibition against the epidermal growth factor receptor (EGFR) with inhibition rates exceeding 90% at low concentrations .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .

Case Studies

- Inhibition Studies : A study involving docking simulations indicated that compounds similar to this compound could effectively bind to the active sites of several kinases, suggesting potential as targeted therapeutics for cancer treatment .

- Antimicrobial Testing : In vitro tests revealed that related compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL, which is comparable to standard antibiotics like vancomycin .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the optimal synthetic routes for (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone, considering yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Coupling Reaction : React 4-methyl-3-nitrobenzoic acid derivatives (e.g., acid chloride) with 4-methylpiperazine under Schotten-Baumann conditions. Use anhydrous dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves purity (>95%) .

Yield Optimization : Control reaction temperature (0–5°C during acid chloride formation) and stoichiometric ratios (1:1.2 for acid chloride:piperazine) to minimize side products .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methyl groups at 4-methylpiperazine and nitrophenyl). Key signals: aromatic protons at δ 7.5–8.5 ppm and piperazine methyl at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₉H₂₀N₄O₃: 352.37 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements?

Methodological Answer:

Structural Modifications :

- Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess electronic effects on receptor binding .

- Vary the piperazine N-substituent (e.g., ethyl, cyclopropyl) to study steric impacts .

Biological Assays :

- Use enzyme-linked immunosorbent assays (ELISA) or radioligand binding assays to quantify affinity for target receptors (e.g., serotonin or dopamine receptors) .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1), incubation times, and buffer pH to reduce variability .

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain differences in in vivo vs. in vitro efficacy .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals .

Advanced: What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

Methodological Answer:

- In Vitro Models :

- Cancer : Test antiproliferative activity in MCF-7 (breast) or A549 (lung) cell lines using MTT assays .

- Neurological : Assess serotonin reuptake inhibition in synaptosomal preparations .

- In Vivo Models :

Advanced: How to conduct stability studies under physiological conditions?

Methodological Answer:

Solution Stability :

- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Thermal Stability :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Light Sensitivity :

- Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.